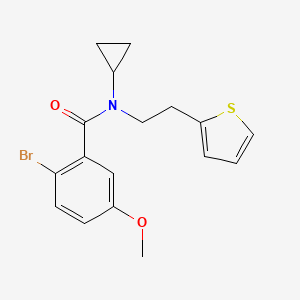

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

2-Bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic core, a cyclopropylamine substituent, a methoxy group at the 5-position, and a thiophene-containing ethyl side chain. Its design likely aims to balance conformational flexibility, steric effects, and electronic properties for targeted interactions.

Properties

IUPAC Name |

2-bromo-N-cyclopropyl-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2S/c1-21-13-6-7-16(18)15(11-13)17(20)19(12-4-5-12)9-8-14-3-2-10-22-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQVURIPRWTHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can yield an amino-substituted benzamide.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- Bromination: The target compound’s 2-bromo substituent mirrors analogs like 11b and 13, which also incorporate bromine for electronic modulation or as a synthetic handle. However, bromo placement (e.g., 2-position in the target vs.

- Cyclopropyl vs. Alkyl Amines : The cyclopropyl group in the target compound introduces rigidity compared to the ethyl or propyl amines in 11b and f . This rigidity may enhance selectivity in receptor binding by restricting conformational freedom .

- Thiophene Motifs : The thiophen-2-yl ethyl group in the target compound is shared with 13 and f , suggesting a role in π-π stacking or hydrophobic interactions. However, f employs dual thiophene groups, which could enhance lipophilicity but reduce solubility compared to the target’s single thiophene unit .

Pharmacological Implications (Inferred from Analogs)

- Bitopic Ligand Potential: The target’s combination of a benzamide core and thiophene-ethyl side chain resembles 11b, a bitopic ligand designed for dopamine D3 receptor binding. The cyclopropyl group may enhance receptor subtype selectivity over 11b’s triazolylthio chain .

- Metabolic Stability : The methoxy group at the 5-position (vs. 11b ’s 2,3-dimethoxy) could improve metabolic stability by reducing oxidative demethylation, a common issue in poly-methoxy analogs .

Biological Activity

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, commonly referred to as BTPEB, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzamide core substituted with a bromine atom, a cyclopropyl group, a methoxy group, and a thiophene ring. The combination of these functional groups suggests diverse biological interactions, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The molecular formula of BTPEB is CHBrN OS, with a molecular weight of 380.3 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396793-60-4 |

| Molecular Formula | CHBrN OS |

| Molecular Weight | 380.3 g/mol |

The biological activity of BTPEB is likely mediated through its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and selectivity towards these targets. Detailed biochemical studies are required to elucidate the exact mechanisms involved.

Anticancer Activity

Recent studies have suggested that compounds similar to BTPEB exhibit significant anticancer properties. For instance, benzamide derivatives have demonstrated IC values in the low micromolar range against various cancer cell lines:

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| Benzamide derivative | 5.85 | MCF-7 (breast cancer) |

| Another derivative | 3.0 | A549 (lung cancer) |

These findings indicate that BTPEB may also possess similar anticancer potential, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition

BTPEB may exhibit enzyme inhibition properties, particularly against targets involved in cancer progression or inflammatory pathways. The unique structural features of BTPEB could allow it to modulate enzyme activity effectively.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide?

The compound is typically synthesized via palladium-catalyzed coupling reactions, leveraging Suzuki-Miyaura or Buchwald-Hartwig amination protocols. Key steps include:

- Substitution reactions : Bromine and chlorine atoms in the benzamide core allow nucleophilic/electrophilic substitutions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with thiophene derivatives .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the brominated benzoyl chloride and the cyclopropyl-thiophenylethylamine moiety .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures is standard .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while thiophene protons appear as multiplet signals around δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 423.04 [M+H]⁺) .

- X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and dihedral angles between the benzamide and thiophene moieties .

Q. What are the key structural features confirmed by X-ray crystallography?

X-ray analysis reveals a planar benzamide core with a dihedral angle of ~85° between the thiophene and cyclopropyl groups. The bromine atom at position 2 and methoxy at position 5 create steric hindrance, influencing molecular packing in the crystal lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. Pd(dba)₂ with Xantphos ligand improves thiophene-ethylamine coupling yields by 15–20% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation, while toluene reduces side reactions in Pd-mediated steps .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during bromine substitution .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antiviral or anticancer activity often arise from:

- Assay variability : Use standardized cell lines (e.g., HEK293T for viral replication assays) and normalize results to positive controls (e.g., remdesivir for antiviral studies) .

- Solubility issues : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts .

- Metabolic stability : Perform liver microsome assays to assess degradation rates, which may explain inconsistent in vivo/in vitro results .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to viral RNA polymerases. The thiophene moiety shows π-π stacking with conserved Phe residues in the active site .

- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC₅₀ values to prioritize derivatives for synthesis .

- MD simulations : GROMACS simulations (100 ns) assess stability of compound-enzyme complexes, identifying key hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.